molecular formula C20H12N2S2 B324905 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B324905
M. Wt: 344.5 g/mol
InChI Key: YPZOKOXUTIQMBL-UHFFFAOYSA-N
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Description

6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dihydropyridine ring with a thioxo group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base, followed by cyclization and introduction of the thioxo and carbonitrile groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share the naphthalene ring structure.

    Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde have the thiophene ring.

    Dihydropyridine derivatives: Compounds like nifedipine, a well-known calcium channel blocker, share the dihydropyridine ring structure.

Uniqueness

6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the combination of these three distinct ring systems and the presence of the thioxo and carbonitrile groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H12N2S2

Molecular Weight

344.5 g/mol

IUPAC Name

6-naphthalen-2-yl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H12N2S2/c21-12-17-16(19-6-3-9-24-19)11-18(22-20(17)23)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,(H,22,23)

InChI Key

YPZOKOXUTIQMBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4

Origin of Product

United States

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